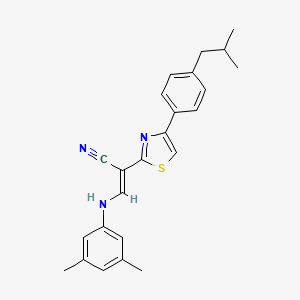

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” does not have a detailed description available in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” are not detailed in the sources I found .Scientific Research Applications

Antitumor Activity

Research on sulfonamide-focused libraries, including compounds structurally related to 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide, has highlighted their potential in antitumor applications. Notably, compounds from these libraries have been evaluated for their ability to inhibit cell cycle progression in a panel of human cancer cell lines. This includes derivatives like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which have shown promising results in disrupting tubulin polymerization and affecting cell cycle phases, respectively. These findings are instrumental in identifying essential pharmacophores and drug-sensitive pathways, laying the groundwork for future clinical trials and the development of new antitumor agents (Owa et al., 2002).

Antimicrobial Activity

Sulfonamide derivatives have also been explored for their antimicrobial potential. Studies involving novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant activity against various bacterial and fungal strains. These compounds have been effective against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Such research indicates the versatility of sulfonamides in addressing drug-resistant pathogens and highlights their role in the development of new antimicrobial agents (Krátký et al., 2012).

Enzyme Inhibition for Alzheimer’s Therapy

In the quest for therapeutic agents against Alzheimer’s disease, sulfonamide-derived compounds have been synthesized and evaluated for their enzyme inhibitory activities. Specifically, derivatives have shown promising results in inhibiting acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. Through computational and kinetic studies, these compounds have demonstrated the ability to competitively inhibit acetylcholinesterase, suggesting their potential as lead structures for designing more potent inhibitors. This research opens new avenues for the treatment of neurodegenerative diseases, underscoring the therapeutic versatility of sulfonamide derivatives (Abbasi et al., 2018).

Decontamination of Chemical Warfare Simulants

Another notable application of sulfonamide derivatives is in the field of chemical decontamination. N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, a related compound, has been investigated for its efficacy against simulants of sulfur mustard, a chemical warfare agent. This polymer reacts at room temperature with simulants, yielding nontoxic products, highlighting its potential as a decontaminant in scenarios where the use of aqueous media is not feasible. Such research not only broadens the applicability of sulfonamides but also contributes to advancements in safety and defense technologies (Gutch et al., 2007).

properties

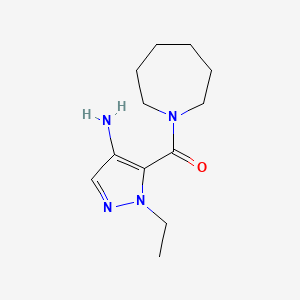

IUPAC Name |

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZBCIBFBTRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2523902.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)

![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)

![Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523907.png)

![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)

![1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2523916.png)

![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)